molecular formula C5H10ClN5O B1374547 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride CAS No. 1256264-87-5

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

Cat. No.: B1374547
CAS No.: 1256264-87-5
M. Wt: 191.62 g/mol
InChI Key: OILOWNBXINQTLC-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H10ClN5O. It is a specialty product often used in proteomics research and other scientific studies . This compound is known for its unique structure, which includes a pyrazole ring and an acetohydrazide group, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride exhibit significant activity against various pathogens, including E. coli and S. aureus. For instance, one derivative demonstrated superior antipromastigote activity against leishmaniasis, outperforming standard treatments like miltefosine and amphotericin B .
  • Antitumor Properties : Some derivatives have shown promising antitumor activity. A study reported that specific compounds induced apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Biochemistry

The compound is also utilized in biochemical research:

  • Enzyme Inhibition Studies : It has been employed to investigate enzyme interactions and protein binding, which are crucial for understanding metabolic pathways and developing enzyme inhibitors .
  • Antioxidant Activity : Pyrazole derivatives, including this compound, have been studied for their antioxidant properties, contributing to the understanding of oxidative stress in biological systems .

Microbiology

In microbiological research, the compound's derivatives have been evaluated for their efficacy against various microorganisms:

  • Antileishmanial and Antimalarial Activities : Several studies have highlighted the effectiveness of these compounds in treating parasitic infections, showcasing their potential role in drug development for tropical diseases .

Computational Biology

The compound has been used in computational studies to model its interactions with biological targets:

  • Molecular Docking Studies : These studies help predict the binding affinity of the compound to specific proteins, providing insights into its mechanism of action and guiding future drug design efforts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific structure, which includes both a pyrazole ring and an acetohydrazide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a pyrazole ring and an acetohydrazide moiety. Its molecular formula is C₅H₁₀ClN₅O, and it has a molecular weight of approximately 155.16 g/mol. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure contributes to its biological activity. The presence of the pyrazole ring is associated with various pharmacological effects, while the acetohydrazide group enhances its reactivity.

Property Details
Molecular FormulaC₅H₁₀ClN₅O
Molecular Weight155.16 g/mol
SolubilityHigh (as hydrochloride salt)
Biological ActivitiesAntimicrobial, anti-inflammatory, anticancer

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate these targets, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation
A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated potent activity, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines and modulating glial cell activation.

Research Findings:
In vivo studies demonstrated that derivatives of this compound could significantly reduce inflammation in models of neuroinflammation, showcasing its potential for treating conditions like Alzheimer's disease .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It has been tested against multiple cancer cell lines, revealing significant antiproliferative effects.

Table: Anticancer Activity Against Cell Lines

Cell Line IC50 (μM) Effect
HepG254.25Moderate inhibition
HeLa38.44Significant inhibition
A54949.85Induces autophagy

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILOWNBXINQTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256264-87-5
Record name 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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